5-Bromo-2,4-difluorophenol
Overview
Description
5-Bromo-2,4-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O and a molecular weight of 208.99 g/mol . It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-bromo-5-fluorophenol, is known to be used for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These are receptors in the central and peripheral nervous system that play crucial roles in neurotransmission .
Mode of Action
It’s structurally similar compound, 2-bromo-4,5-difluorophenol, is reported to undergo palladium-catalyzed cyclotrimerization . This suggests that 5-Bromo-2,4-difluorophenol might also interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists , it might influence serotonin signaling pathways.
Result of Action
Based on its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists , it might have an impact on neuronal activity and neurotransmission.
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-difluorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo palladium-catalyzed cyclotrimerization to yield hexafluoro- and trimethoxytriphenylene derivatives
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of A2A inhibitors for the treatment of cancer and autoimmune diseases . These inhibitors can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo palladium-catalyzed cyclotrimerization indicates that it can form stable complexes with metal ions, which may play a role in its biochemical activity . Additionally, its interactions with enzymes and proteins can lead to inhibition or activation of specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is stable when stored at 2-8°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can have sustained biochemical activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound’s ability to undergo cyclotrimerization suggests that it can participate in complex organic reactions, which may influence metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can affect the compound’s bioavailability and efficacy in biochemical reactions.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the reaction of 2,4-difluorophenol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in the presence of a solvent like acetic acid or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The
Properties
IUPAC Name |
5-bromo-2,4-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWZDGMZGVBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431465 | |
Record name | 5-Bromo-2,4-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355423-48-2 | |
Record name | 5-Bromo-2,4-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,4-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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